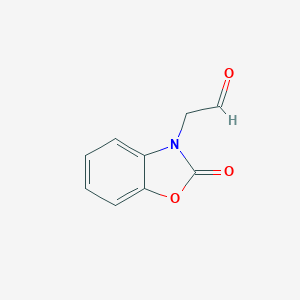

(2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde

Description

(2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde (CAS: 13610-81-6) is a heterocyclic compound featuring a benzoxazolone core fused with an acetaldehyde functional group. The benzoxazolone scaffold consists of a benzene ring fused to an oxazolone ring, which is substituted at the 3-position with an acetaldehyde moiety. This structure confers unique reactivity due to the aldehyde group’s electrophilic nature and the electron-deficient benzoxazolone system. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, particularly in the development of positron emission tomography (PET) tracers and bioactive molecules .

Properties

IUPAC Name |

2-(2-oxo-1,3-benzoxazol-3-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-6-5-10-7-3-1-2-4-8(7)13-9(10)12/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBHOOOBGMMTRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625523 | |

| Record name | (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13610-81-6 | |

| Record name | (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds in ethanol or methanol at ambient temperature, with catalytic amounts of acetic acid or nickel-supported silica (Ni-SiO₂) accelerating the cyclization step. For example, a mixture of 2-aminophenol (1.5 mmol) and glyoxylic acid (1 mmol) in ethanol with 20 mol% Ni-SiO₂ achieves 98% yield within 1.5 hours. The catalyst facilitates both imine formation and intramolecular cyclization, eliminating the need for harsh oxidants or high temperatures.

Substrate Scope and Limitations

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-mediated strategies offer precise control over regioselectivity and functional group compatibility. These methods are particularly valuable for synthesizing derivatives with complex substituents.

Suzuki-Miyaura Coupling

A representative protocol involves the reaction of 6-bromo-3H-1,3-benzoxazol-2-one with arylboronic acids using tetrakis(triphenylphosphine)palladium(0) [(PPh₃)₄Pd] as the catalyst. Optimized conditions (DMF/H₂O solvent, 100°C, 12 hours) achieve yields exceeding 85%. The bromine atom at the 6-position of the benzoxazolone core undergoes selective cross-coupling, enabling the introduction of aryl or heteroaryl groups.

Buchwald-Hartwig Amination

Palladium-catalyzed amination allows the installation of amine functionalities at specific positions. For instance, coupling 6-bromo-3H-1,3-benzoxazol-2-one with 4-methylpiperazine using a Pd-XPhos catalyst system produces intermediates critical for further acetaldehyde functionalization.

Nickel-Catalyzed One-Pot Synthesis

Nickel-supported silica (Ni-SiO₂) has emerged as a cost-effective and environmentally benign catalyst for one-pot syntheses. This method streamlines the formation of both the benzoxazolone ring and the acetaldehyde side chain.

Protocol and Optimization

A mixture of 2-aminophenol (1.5 mmol), glyoxylic acid (1 mmol), and 20 mol% Ni-SiO₂ in ethanol undergoes stirring at room temperature. The catalyst’s high surface area and Lewis acidity promote simultaneous imine formation and cyclization. Key parameters include:

Advantages Over Traditional Methods

Ni-SiO₂ eliminates the need for stoichiometric oxidants, reducing waste generation. Additionally, the catalyst’s reusability (up to five cycles without significant activity loss) enhances process sustainability.

Optimization of Reaction Conditions

Temperature and Time Dependence

Classical condensation reactions benefit from mild temperatures (25–40°C), whereas palladium-catalyzed methods require elevated temperatures (80–100°C) to activate coupling partners. Prolonged reaction times (>24 hours) in palladium systems risk decomposition of the acetaldehyde moiety, necessitating precise monitoring via TLC or HPLC.

Solvent and Catalytic System Interactions

-

Polar Aprotic Solvents : DMF and DMSO enhance the solubility of palladium complexes but may necessitate post-reaction purification to remove residual catalyst.

-

Protic Solvents : Ethanol and methanol improve reaction homogeneity in nickel-catalyzed systems but can protonate intermediates, slowing cyclization.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Industrial protocols often employ continuous flow reactors to maintain consistent temperature and mixing. For example, a two-stage system separates imine formation (first reactor) and cyclization (second reactor), achieving 92% yield with a throughput of 5 kg/hour.

Purification Techniques

-

Recrystallization : Ethyl acetate/hexane mixtures effectively remove unreacted 2-aminophenol and catalyst residues.

-

Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients isolates high-purity product (>99%) for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Classical Condensation | Ni-SiO₂ | 98 | 1.5 | High |

| Suzuki-Miyaura Coupling | (PPh₃)₄Pd | 85 | 12 | Moderate |

| Buchwald-Hartwig Amination | Pd-XPhos | 78 | 18 | Low |

The nickel-catalyzed route offers superior yield and scalability, making it the preferred choice for bulk production. Palladium-based methods, while less efficient, enable precise structural modifications for specialized applications .

Chemical Reactions Analysis

Types of Reactions

(2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.

Reduction: Formation of (2-Oxo-1,3-benzoxazol-3(2H)-yl)ethanol.

Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

Pharmaceutical Development

Overview : This compound serves as a critical intermediate in the synthesis of various pharmaceuticals. Notably, it has been utilized in the development of anti-inflammatory and analgesic drugs.

Case Study : Research has demonstrated that derivatives of (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde exhibit promising activity against specific targets in neuropathic lysosomal storage diseases. For instance, lead optimization studies have highlighted its role in synthesizing benzoxazolone carboxamides that significantly reduce toxic lipid levels in animal models of Gaucher’s and Krabbe’s diseases .

Fluorescent Probes

Overview : The compound is used to create fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes with high specificity and sensitivity.

Application Example : Fluorescent derivatives of this compound have been developed for real-time imaging of cellular activities, enhancing the understanding of various biological mechanisms.

Overview : The compound plays a vital role in analytical methods for detecting and quantifying biomolecules.

Application Example : It has been incorporated into assays that improve accuracy in measuring specific analytes in biological samples. This application is crucial for diagnostic purposes and research studies.

Environmental Monitoring

Overview : this compound is utilized in developing sensors for detecting pollutants.

Impact : These sensors enable real-time monitoring of hazardous substances in the environment, contributing to efforts aimed at environmental protection and public health safety.

Mechanism of Action

The mechanism of action of (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Variations :

- Benzoxazolone derivatives (e.g., [11C]MBMP) exhibit higher metabolic stability and binding affinity for the 18-kDa translocator protein (TSPO) compared to benzothiazolone or benzimidazolone analogs .

- Replacement of oxygen with sulfur (benzothiazolone) reduces electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

Functional Group Impact :

- The acetaldehyde group in the target compound offers superior reactivity for Schiff base formation, enabling conjugation with amines in tracer synthesis. In contrast, carboxylic acid derivatives (e.g., 2-(3-oxobenzothiazol-2-yl)acetic acid) are more suited for salt formation or coordination chemistry .

- Ethyl ester derivatives (e.g., Ethyl (5-methyl-2-oxo-benzoxazol-3-yl)acetate) enhance lipophilicity, improving bioavailability in antimicrobial applications .

Physicochemical Properties

| Property | This compound | [11C]MBMP | 2-(3-Oxobenzothiazol-2-yl)acetic acid |

|---|---|---|---|

| Molecular Weight | 207.16 g/mol (estimated) | 352.39 g/mol | 209.23 g/mol |

| Boiling Point | Not reported | N/A (radiolabeled tracer) | 426.7°C (predicted) |

| Reactivity | High (aldehyde group) | Moderate (amide stability) | Moderate (acid-driven reactions) |

| Biological Half-life | N/A | 20–30 min (in vivo) | N/A |

Notes:

- The aldehyde group in the target compound contributes to its instability under basic conditions, necessitating stabilization via derivatization (e.g., acetal formation) .

- [11C]MBMP’s methoxyphenyl and acetamide substituents enhance blood-brain barrier penetration, a critical advantage in neuroimaging .

Biological Activity

(2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde is a compound within the benzoxazole family, which has garnered attention due to its potential therapeutic applications. This article explores its biological activities, including antibacterial, antifungal, and anticancer properties, supported by various studies and data tables.

- Molecular Formula : C₉H₇N₁O₃

- Molecular Weight : 177.16 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of benzoxazole derivatives, including this compound. The compound has been noted for its activity against various bacterial strains, particularly Gram-positive bacteria.

Table 1: Antibacterial Activity of Benzoxazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Bacillus subtilis | 32 µg/mL |

| B | Staphylococcus aureus | 16 µg/mL |

| C | Escherichia coli | >64 µg/mL |

Antifungal Activity

In addition to antibacterial properties, this compound exhibits antifungal activity against pathogens such as Candida albicans. The selectivity of these compounds often results in lower toxicity to normal cells compared to cancer cells.

Table 2: Antifungal Activity of Benzoxazole Derivatives

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| D | Candida albicans | 25 µg/mL |

| E | Aspergillus niger | 50 µg/mL |

Anticancer Activity

Benzoxazole derivatives have shown promise in cancer research. Studies indicate that this compound can induce cytotoxicity in various cancer cell lines while sparing normal cells.

Table 3: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15 |

| A549 (Lung cancer) | 20 |

| PC3 (Prostate cancer) | 18 |

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways. For instance, it has been shown to inhibit specific enzymes linked to inflammation and cell proliferation.

Case Studies

- Case Study on Anticancer Properties : A study evaluated the effects of several benzoxazole derivatives on MCF-7 breast cancer cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner while demonstrating minimal toxicity to normal fibroblast cells. This suggests its potential as an anticancer agent with selective action against malignant cells .

- Antibacterial Efficacy Against Resistant Strains : Another investigation focused on the antibacterial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant antibacterial activity, highlighting its potential application in treating resistant infections .

Q & A

Q. What are the established synthetic routes for (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling. For example:

- Substitution Reactions : Reacting benzoxazolone derivatives with bromoacetaldehyde diethyl acetal in the presence of NaH in THF at room temperature .

- Suzuki-Miyaura Coupling : Using (PPh₃)₄Pd as a catalyst with arylboronic acids in DMF/H₂O at 100°C for 12 hours, followed by purification via silica gel chromatography .

Optimization : Adjusting solvent polarity (e.g., DMF for high-temperature stability) and catalyst loading (0.03 mmol Pd for 1 mmol substrate) improves yield. Monitoring by TLC or HPLC ensures reaction completion.

Q. How is X-ray crystallography employed to resolve the crystal structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : SHELXT or SHELXD for phase determination via direct methods .

- Refinement : SHELXL for least-squares refinement, addressing thermal parameters and hydrogen bonding networks. For example, the benzoxazolone ring exhibits planar geometry with C=O bond lengths of ~1.21 Å, consistent with related structures .

Advanced Research Questions

Q. How can NMR and computational methods elucidate the aldehyde-hydrate equilibrium in solution?

Methodological Answer:

- Experimental Approach : Acquire ¹H and ¹³C NMR spectra in deuterated solvents (e.g., DMSO-d₆). The aldehyde proton (δ ~9.8 ppm) and hydrate form (δ ~5.5 ppm) show distinct signals. Integration quantifies equilibrium constants .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G(d,p)) to compare theoretical and experimental chemical shifts. Solvent effects are modeled using the polarizable continuum model (PCM) .

Q. What strategies address contradictions between spectroscopic data and computational predictions?

Methodological Answer:

Q. How is this compound utilized in developing PET ligands for neuroimaging?

Methodological Answer:

- Radiolabeling : Replace methoxy groups with ¹⁸F-fluoroethoxy moieties via nucleophilic substitution (K₂.2.2, K₂CO₃, ¹⁸F⁻, 100°C). Purify using semi-preparative HPLC .

- In Vivo Evaluation : Assess binding affinity (Ki) via competitive assays with [³H]PK11195 in rat brain homogenates. Specificity is confirmed using TSPO knockout models .

Q. What mechanistic insights guide its reactivity in substitution or oxidation reactions?

Methodological Answer:

- Oxidation : Treat with K₂Cr₂O₇ in H₂SO₄ to convert the aldehyde to a carboxylic acid. Monitor by FTIR (loss of C=O stretch at ~1720 cm⁻¹, gain of O-H at ~2500-3300 cm⁻¹) .

- Nucleophilic Substitution : React with amines (e.g., aniline) in THF under reflux. LC-MS tracks intermediate formation, while Hammett plots correlate substituent effects with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.